molecular formula C18H24N4O2 B5374249 9-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-3-oxa-9-azaspiro[5.5]undecane

9-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-3-oxa-9-azaspiro[5.5]undecane

Katalognummer B5374249
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: ZVPQUINDMWBGKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-3-oxa-9-azaspiro[5.5]undecane, also known as BTA-EG4, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BTA-EG4 is a spirocyclic compound that contains both a benzotriazole and a spiroamine moiety, which makes it a promising candidate for various applications in the field of biochemistry and medicinal chemistry.

Wirkmechanismus

The mechanism of action of 9-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-3-oxa-9-azaspiro[5.5]undecane involves its ability to chelate the active site of metalloproteinases, preventing them from catalyzing their substrates. This compound has been shown to be highly selective for metalloproteinases, with minimal effects on other proteases. This selectivity makes it an attractive candidate for the development of specific inhibitors of metalloproteinases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various metalloproteinases, including MMP-2, MMP-9, and MMP-13. In vivo studies have shown that this compound can reduce the growth and metastasis of various tumors, including breast cancer and melanoma. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 9-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-3-oxa-9-azaspiro[5.5]undecane is its high selectivity for metalloproteinases, which makes it an attractive candidate for the development of specific inhibitors. This compound has also been shown to have high stability and solubility, making it suitable for various in vitro and in vivo experiments. However, one of the limitations of this compound is its relatively high cost, which may limit its use in large-scale experiments.

Zukünftige Richtungen

There are various future directions for the research and development of 9-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-3-oxa-9-azaspiro[5.5]undecane. One potential direction is the further optimization of its synthesis to reduce its cost and increase its yield. Another direction is the development of specific inhibitors of metalloproteinases based on the structure of this compound. Additionally, the potential therapeutic applications of this compound in various diseases, including cancer and inflammatory diseases, warrant further investigation.

Synthesemethoden

The synthesis of 9-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-3-oxa-9-azaspiro[5.5]undecane involves a multi-step process that starts with the reaction of 1H-1,2,3-benzotriazole with 3-bromopropionyl chloride to yield 3-(1H-1,2,3-benzotriazol-1-yl)propanoyl chloride. This intermediate is then reacted with 3-aminopropyl-triethoxysilane to form this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a viable candidate for various applications.

Wissenschaftliche Forschungsanwendungen

9-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-3-oxa-9-azaspiro[5.5]undecane has been extensively studied for its potential applications in a wide range of scientific research fields. One of the most promising applications of this compound is in the field of biochemistry, where it has been shown to be an effective inhibitor of metalloproteinases. Metalloproteinases are enzymes that play a crucial role in various physiological processes, including tissue remodeling, angiogenesis, and inflammation. Inhibition of metalloproteinases can have therapeutic benefits in various diseases, including cancer, arthritis, and cardiovascular diseases.

Eigenschaften

IUPAC Name

3-(benzotriazol-1-yl)-1-(3-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c23-17(5-10-22-16-4-2-1-3-15(16)19-20-22)21-11-6-18(7-12-21)8-13-24-14-9-18/h1-4H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPQUINDMWBGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CCOCC2)C(=O)CCN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.